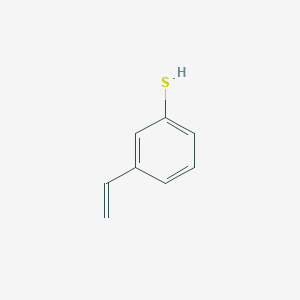
3-Ethenylbenzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylbenzene-1-thiol, also known as styrene thiol, is an organic compound characterized by the presence of a thiol group (-SH) attached to a benzene ring with an ethenyl group (-CH=CH2) at the meta position. This compound is notable for its distinct sulfurous odor and its applications in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethenylbenzene-1-thiol can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated styrene derivative with a thiol reagent.
Thiourea Method: Another approach involves the reaction of 3-bromostyrene with thiourea, followed by hydrolysis to produce the desired thiol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, utilizing cost-effective and readily available reagents. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Iodine (I2), bromine (Br2)
Reducing Agents: Zinc (Zn), hydrochloric acid (HCl)
Nucleophiles: Sodium hydrosulfide (NaSH), thiourea
Major Products:
Disulfides: Formed through oxidation reactions
Thioethers: Formed through substitution reactions
Applications De Recherche Scientifique
3-Ethenylbenzene-1-thiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-ethenylbenzene-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in biological systems, where thiol-disulfide interconversion plays a role in maintaining cellular redox balance . The compound can also act as a nucleophile, participating in substitution reactions that modify other molecules .
Comparaison Avec Des Composés Similaires
Benzyl Mercaptan: Similar to 3-ethenylbenzene-1-thiol but with a benzyl group instead of an ethenyl group.
Thiophenol: Contains a thiol group directly attached to a benzene ring without any additional substituents.
2-Butene-1-thiol: A thiol with a butene group instead of an ethenyl group.
Uniqueness: this compound is unique due to the presence of both an ethenyl group and a thiol group on the benzene ring, which allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
72032-27-0 |
|---|---|
Formule moléculaire |
C8H8S |
Poids moléculaire |
136.22 g/mol |
Nom IUPAC |
3-ethenylbenzenethiol |
InChI |
InChI=1S/C8H8S/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2 |
Clé InChI |
SCXIDQOYDZIEKQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=CC=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


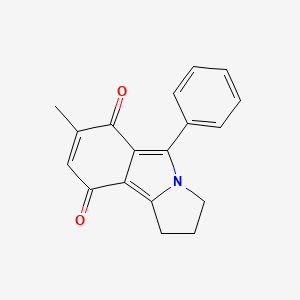
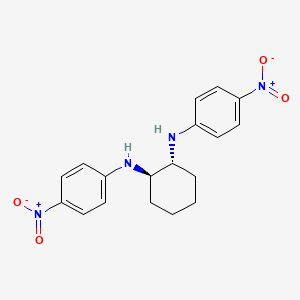
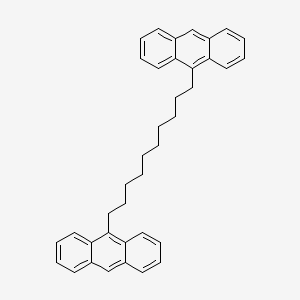
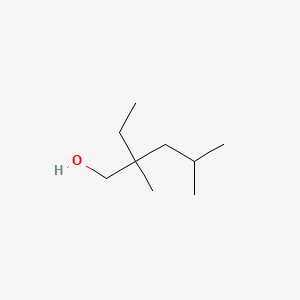
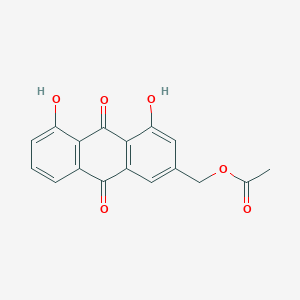
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
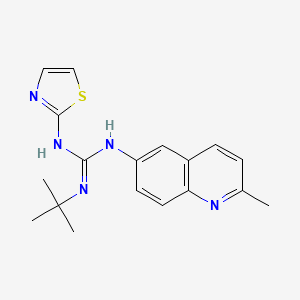
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)
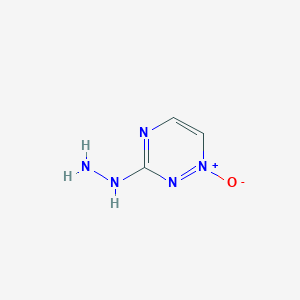

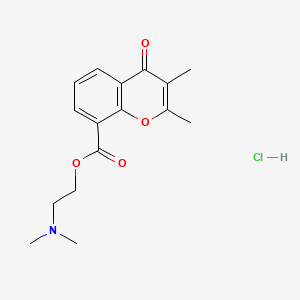

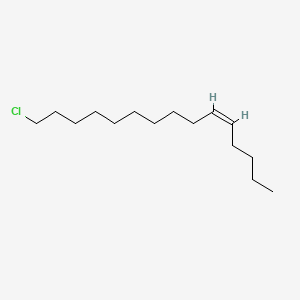
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
